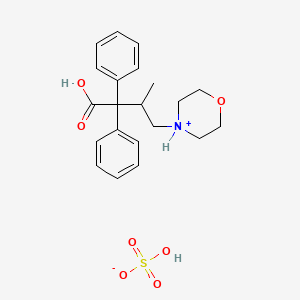
4-(3-Carboxy-2-methyl-3,3-diphenylpropyl)morpholinium hydrogen sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Carboxy-2-methyl-3,3-diphenylpropyl)morpholinium hydrogen sulphate is a chemical compound with the molecular formula C21H27NO7S and a molecular weight of 437.5 g/mol. This compound is known for its unique structure, which includes a morpholinium ion and a hydrogen sulphate group. It is used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
The synthesis of 4-(3-Carboxy-2-methyl-3,3-diphenylpropyl)morpholinium hydrogen sulphate involves several steps. The primary synthetic route includes the reaction of 3-methyl-3,3-diphenylpropanoic acid with morpholine under specific conditions to form the morpholinium salt. This is followed by the addition of hydrogen sulphate to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
4-(3-Carboxy-2-methyl-3,3-diphenylpropyl)morpholinium hydrogen sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminium hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholinium ion can be replaced by other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-(3-Carboxy-2-methyl-3,3-diphenylpropyl)morpholinium hydrogen sulphate is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 4-(3-Carboxy-2-methyl-3,3-diphenylpropyl)morpholinium hydrogen sulphate involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
4-(3-Carboxy-2-methyl-3,3-diphenylpropyl)morpholinium hydrogen sulphate can be compared with other similar compounds such as:
- 4-(3-Carboxy-2-methyl-3,3-diphenylpropyl)pyridinium hydrogen sulphate
- 4-(3-Carboxy-2-methyl-3,3-diphenylpropyl)ammonium hydrogen sulphate These compounds share similar structural features but differ in their specific functional groups, leading to variations in their chemical properties and applications.
Propiedades
Número CAS |
93841-21-5 |
|---|---|
Fórmula molecular |
C21H27NO7S |
Peso molecular |
437.5 g/mol |
Nombre IUPAC |
hydrogen sulfate;3-methyl-4-morpholin-4-ium-4-yl-2,2-diphenylbutanoic acid |
InChI |
InChI=1S/C21H25NO3.H2O4S/c1-17(16-22-12-14-25-15-13-22)21(20(23)24,18-8-4-2-5-9-18)19-10-6-3-7-11-19;1-5(2,3)4/h2-11,17H,12-16H2,1H3,(H,23,24);(H2,1,2,3,4) |
Clave InChI |
OFIQJTJIXKPUGI-UHFFFAOYSA-N |
SMILES canónico |
CC(C[NH+]1CCOCC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.OS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




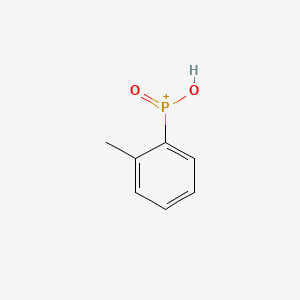
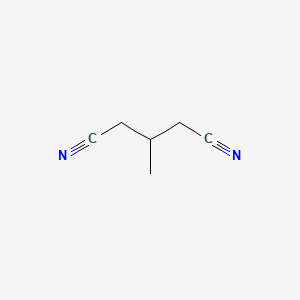


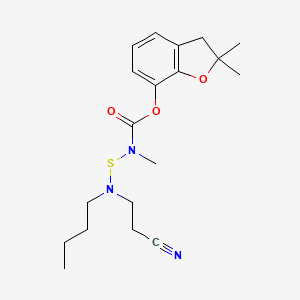

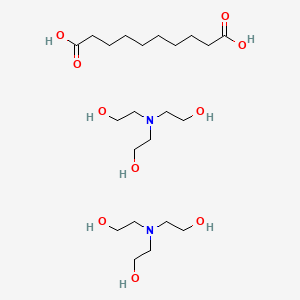
![(2E,4E)-hexa-2,4-dienoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine](/img/structure/B12692231.png)
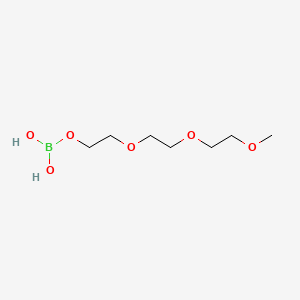
![Phenol, 4-[[[4-[(4-aminophenyl)methyl]phenyl]imino]methyl]-](/img/structure/B12692236.png)


